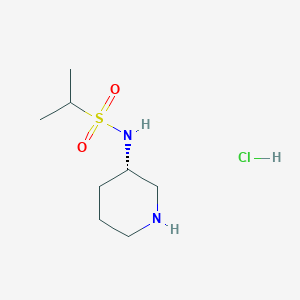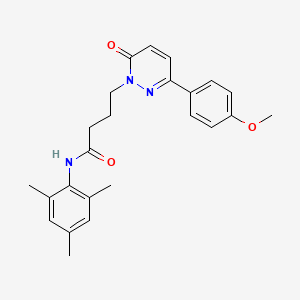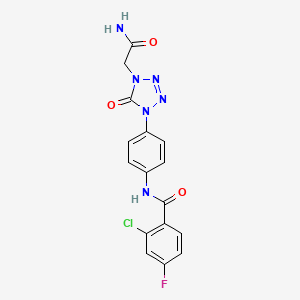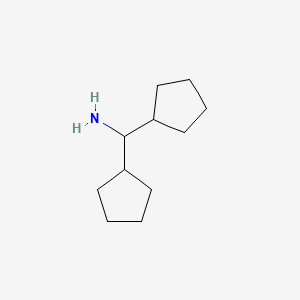![molecular formula C23H17NO7 B2824487 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714937-87-8](/img/no-structure.png)
3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of chroman-4-one . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . A review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis
Mechanistic studies relating to the photochemistry of 3-hydroxy-2-phenyl-4H-chromen-4-one (3HF) and 6-chloro-3-hydroxy-2-phenyl-4H-chromen-4-one (Cl-3HF) have been reinvestigated in selected solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (2E)-3- [4- (4-methoxyphenoxy)-3-nitrophenyl]-2-propenoic acid, are as follows: Linear Formula: C16H13NO6, CAS Number: 92856-61-6, Molecular Weight: 315.285 .Applications De Recherche Scientifique
Synthesis and Characterization
Catalytic Properties : Novel polystyrene-supported TBD catalysts were synthesized and characterized, demonstrating their application in Michael additions for the synthesis of Warfarin and its analogues (Alonzi et al., 2014).
Phototransformation Studies : The phototransformation of certain 2-(3-methoxyphenyl)-4H-chromen-4-ones has been studied, revealing insights into regioselective photocyclisation and dealkoxylation (Khanna et al., 2015).
Biochemical and Medicinal Applications
Antibacterial Effects : New derivatives of 4-hydroxy-chromen-2-one have been synthesized and shown to have significant antibacterial activity against several bacterial strains (Behrami & Dobroshi, 2019).
Cancer Research : Ruthenium flavanol complexes containing substituted flavones have been synthesized and characterized, with significant cytotoxic potential against breast cancer cell lines (Singh et al., 2017).
Chemical Reactions and Mechanisms
Atmospheric Reactivity : The reaction of guaiacol (2-methoxyphenol) with hydroxyl radicals has been studied, showing the formation of nitroguaiacol isomers as main oxidation products (Lauraguais et al., 2014).
Photochemical Reactions : Investigations into the photochemical and thermal reactions of a photochromic chromene have revealed insights into the photochromic behavior and the mechanism of various isomerization processes (Delbaere et al., 2003).
Heterogeneous Reactions : The heterogeneous reaction of coniferyl alcohol adsorbed on silica particles with NO3 radicals has been explored, highlighting potential marker compounds for wood smoke emissions (Liu et al., 2017).
Structural and Molecular Analysis
Crystal Structure Analysis : The crystal structure of certain 4H-chromen derivatives has been determined, providing insights into the molecular configurations and intermolecular interactions (Inglebert et al., 2014).
Spectroscopic Analysis : Molecular docking, Hirshfeld surface, and spectroscopic analyses of novel hybrid compounds containing pyrazole and coumarin cores have been conducted, contributing to our understanding of molecular interactions and properties (Sert et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves the reaction of 3-(3-methoxyphenoxy)benzaldehyde with 4-nitrophenol in the presence of a base to form the corresponding nitrophenylchromenone intermediate. This intermediate is then subjected to a methylation reaction using dimethyl sulfate to yield the final product.", "Starting Materials": [ "3-(3-methoxyphenoxy)benzaldehyde", "4-nitrophenol", "base (e.g. sodium hydroxide)", "dimethyl sulfate" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxyphenoxy)benzaldehyde and 4-nitrophenol in a suitable solvent (e.g. ethanol, methanol) and add a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 2: Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by TLC or other suitable analytical techniques.", "Step 3: Cool the reaction mixture and extract the product using a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Concentrate the organic extract under reduced pressure to yield the nitrophenylchromenone intermediate.", "Step 5: Dissolve the nitrophenylchromenone intermediate in a suitable solvent (e.g. methanol) and add dimethyl sulfate to the reaction mixture.", "Step 6: Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by TLC or other suitable analytical techniques.", "Step 7: Cool the reaction mixture and extract the product using a suitable organic solvent (e.g. ethyl acetate).", "Step 8: Concentrate the organic extract under reduced pressure to yield the final product, 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one." ] } | |
Numéro CAS |
714937-87-8 |
Nom du produit |
3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
Formule moléculaire |
C23H17NO7 |
Poids moléculaire |
419.389 |
Nom IUPAC |
3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C23H17NO7/c1-28-17-3-2-4-19(11-17)31-22-14-30-21-12-18(9-10-20(21)23(22)25)29-13-15-5-7-16(8-6-15)24(26)27/h2-12,14H,13H2,1H3 |
Clé InChI |
PSOSEJSAAYXARU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea](/img/structure/B2824404.png)
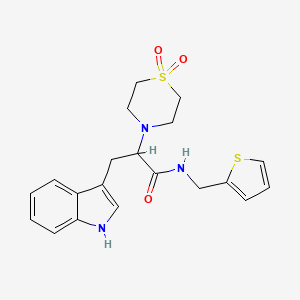
![4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2824408.png)
![(E)-(4-chlorophenyl)[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene]methanolate](/img/structure/B2824409.png)
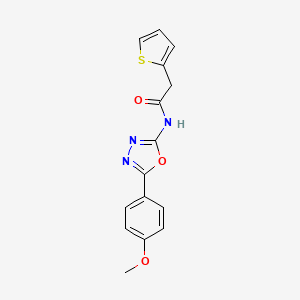
![8-(4-Chlorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2824412.png)

